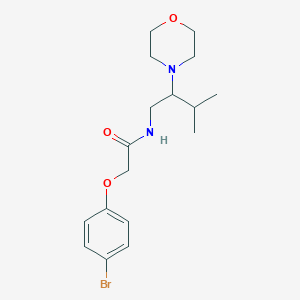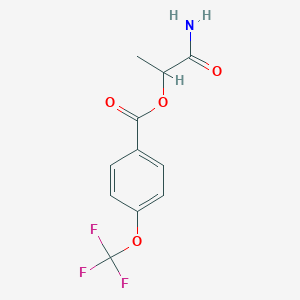
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide, also known as BMB-BA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acetamide derivatives and has been synthesized through a multistep process.
作用機序
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood. However, it has been proposed that 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide exerts its therapeutic effects through the inhibition of various signaling pathways such as NF-κB, PI3K/Akt, and MAPK. These pathways are involved in the regulation of inflammation, cell growth, and survival.
Biochemical and physiological effects:
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
One of the advantages of using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in lab experiments is its potential therapeutic applications in various scientific research fields. However, there are also limitations to using 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. For example, the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is not fully understood, which makes it difficult to predict its effects on different cell types. Additionally, the synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide is a multistep process, which can make it difficult to obtain pure samples of the compound.
将来の方向性
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. One direction is to further investigate the mechanism of action of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide and its effects on different cell types. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide in vivo. Additionally, there is potential for the development of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide as a therapeutic agent for the treatment of various diseases. Overall, the study of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has the potential to lead to the development of new therapeutic agents with improved efficacy and safety profiles.
合成法
The synthesis of 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide involves a multistep process that includes the reaction of 4-bromophenol with 3-methyl-2-morpholin-4-ylbutan-1-amine to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)amine. This intermediate is then reacted with acetic anhydride to form 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been shown to inhibit the expression of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide has been studied for its ability to improve glucose tolerance and insulin sensitivity in diabetic mice.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methyl-2-morpholin-4-ylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O3/c1-13(2)16(20-7-9-22-10-8-20)11-19-17(21)12-23-15-5-3-14(18)4-6-15/h3-6,13,16H,7-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGCFAAUMGZIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)COC1=CC=C(C=C1)Br)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-[(1-cyclopentyltetrazol-5-yl)sulfanylmethyl]quinoline](/img/structure/B7680736.png)
![2-[[(4-Ethylphenyl)-(3-fluorophenyl)methyl]amino]-1-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]ethanone](/img/structure/B7680742.png)
![1-[2-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B7680745.png)
![N-[5-[(4-methoxyphenyl)sulfamoyl]-2-methylphenyl]-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7680749.png)
![1-(2-methylpropyl)-3-[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B7680757.png)


![N-[1-(4-imidazol-1-ylphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide](/img/structure/B7680780.png)
![1-benzyl-N-(1,3-thiazol-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7680793.png)
![4-Chloro-5-[2-(2-methyl-1,3-thiazol-4-yl)ethylamino]-2-phenylpyridazin-3-one](/img/structure/B7680801.png)
![(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl 6-nitro-1,3-benzodioxole-5-carboxylate](/img/structure/B7680803.png)
![5-(4-methylphenyl)-2-[[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]methyl]-1H-1,2,4-triazole-3-thione](/img/structure/B7680830.png)
![(2-Amino-2-oxoethyl) 4-[(2-methoxyphenyl)-methylsulfamoyl]benzoate](/img/structure/B7680838.png)
![4-(4-Chlorophenyl)-6-methyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7680839.png)